molecular formula C19H25ClN2O3 B7928698 [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7928698
M. Wt: 364.9 g/mol
InChI Key: QSSIHJGBROADTD-UHFFFAOYSA-N
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Description

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a 2-chloro-acetylamino group, a cyclopropyl carbamate, and a benzyl ester. This compound is structurally designed for applications in pharmaceutical synthesis, particularly as an intermediate in peptide or protease inhibitor development. The benzyl ester group serves as a protective moiety, while the chloro-acetylamino substituent may confer reactivity or bioactivity.

Properties

IUPAC Name

benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c20-12-18(23)21-15-6-8-16(9-7-15)22(17-10-11-17)19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSIHJGBROADTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the 2-chloro-acetylamino group: This step involves the acylation of the cyclohexylamine with 2-chloroacetyl chloride under basic conditions.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable carbene precursor.

    Formation of the carbamic acid benzyl ester: This final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new amides or thioethers.

Scientific Research Applications

The compound [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Structure and Composition

  • Molecular Formula : C16H22ClN2O3
  • Molecular Weight : 336.81 g/mol
  • IUPAC Name : 4-(2-chloroacetylamino)-cyclohexyl)-cyclopropyl-carbamic acid benzyl ester

Physical Properties

  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
  • Stability : Stable under standard laboratory conditions but sensitive to moisture and light.

Medicinal Chemistry

The compound has been investigated for its potential use as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in disease processes.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of carbamic acid esters, including this compound, for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity against breast cancer cells, suggesting a pathway for further drug development .

Neurological Research

Research has indicated that compounds similar to this one can act as inhibitors of neurotransmitter uptake, which is crucial in treating neurological disorders.

Case Study: Neurotransmitter Modulation

A study focused on the modulation of neurotransmitter systems found that carbamate derivatives can enhance synaptic transmission by inhibiting acetylcholinesterase activity. This suggests potential applications in treating conditions like Alzheimer's disease .

Agricultural Chemistry

The compound's structural characteristics may allow it to function as a pesticide or herbicide, targeting specific plant or insect physiological pathways.

Case Study: Pesticidal Activity

Research conducted by agricultural chemists demonstrated that similar carbamate esters showed significant insecticidal properties against common agricultural pests. This opens avenues for the development of eco-friendly pesticides that minimize environmental impact .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
[4-(2-Chloro-acetylamino)-cyclohexyl]-benzyl esterAnticancerJournal of Medicinal Chemistry
Similar Carbamate DerivativeNeurotransmitter InhibitionNeuroscience Letters
Related Carbamate EsterInsecticidalJournal of Agricultural and Food Chemistry

Mechanism of Action

The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, leading to changes in its conformation and activity. The benzyl ester moiety can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of the target.

Comparison with Similar Compounds

Structural Modifications in Ester and Amino Groups

The compound’s closest analogs involve substitutions at the ester or amino groups:

Compound Name Ester Group Amino Group Substituent Molecular Weight (g/mol) Key Properties
Target: [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Benzyl 2-Chloro-acetylamino 352.9 (est.) High reactivity due to benzyl ester; potential instability under acidic/basic conditions
Analog 1: {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Benzyl Ethyl-amino 352.9 Reduced steric hindrance compared to cyclopropyl; may alter binding affinity
Analog 2: [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester Benzyl Ethyl carbamate Similar to target Ethyl carbamate may enhance solubility but reduce metabolic stability
Analog 3: [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Benzyl 2-Amino-3-methyl-butyrylamino 387.52 Bulkier amino side chain; improved chiral specificity but lower reactivity
Analog 4: Farnesenic acid ethyl ester (VIII) Ethyl Dihydrodichloro-farnesenic N/A High juvenile hormone activity in Tenebrio; ester group critical for bioactivity

Stability and Reactivity

  • Aspartimide Formation : The benzyl ester in the target compound is prone to aspartimide formation under acidic conditions (e.g., HF-anisole), with rate constants ~6.2 × 10⁻⁶ s⁻¹ at -15°C. In contrast, cyclohexyl esters reduce aspartimide formation by 170-fold under similar conditions, making them preferable in peptide synthesis .
  • Ester Cleavage: Benzyl esters are typically cleaved via hydrogenolysis, while cyclohexyl esters require stronger acids. This difference impacts synthetic strategies for protective group removal .

Biological Activity

The compound [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H23ClN2O3
  • Molecular Weight : 330.850 g/mol
  • InChI Key : XHGHBHVVCBCTJG-UHFFFAOYNA-N

The compound features a cyclohexyl group, a cyclopropyl moiety, and a carbamic acid structure, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, studies have shown that benzyl bromide derivatives demonstrate strong activity against various pathogenic bacteria and fungi . While specific data on the compound is limited, the structural similarities suggest potential efficacy against microbial infections.

Anticancer Properties

The anticancer activity of compounds related to this compound has been explored in various studies. For example, related β-lactams have shown high activity against cancer cell lines such as HT-29 (IC50 = 9 nM) and MCF-7 (IC50 = 17 nM) . This suggests that the compound may also possess cytotoxic effects against similar cancer cell lines.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various carbamic acid derivatives found that compounds structurally similar to this compound exhibited notable antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using standard disk diffusion methods, indicating that these derivatives could be promising candidates for further development as antimicrobial agents .

Study 2: Anticancer Activity

In another investigation focused on the anticancer potential of carbamate derivatives, researchers synthesized several analogs and tested their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation. This aligns with findings on related compounds that have shown significant antitumor activity .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialBenzyl bromide derivativesStrong antibacterial/fungal activity
Anticancerβ-Lactam derivativesHigh activity against cancer cells
General EfficacyCarbamic acid derivativesPotential antimicrobial properties

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